A Comprehensive Technical Guide to the Characterization of 4-(6-Fluoropyridin-2-yl)oxan-4-ol
A Comprehensive Technical Guide to the Characterization of 4-(6-Fluoropyridin-2-yl)oxan-4-ol
Abstract
This guide provides a comprehensive, technically-grounded framework for the synthesis and detailed analytical characterization of the novel chemical entity, 4-(6-Fluoropyridin-2-yl)oxan-4-ol. This molecule incorporates a 6-fluoropyridine moiety, a key pharmacophore in modern drug discovery, and a tertiary alcohol on an oxane (tetrahydropyran) ring, a scaffold known to improve physicochemical properties.[1][2] Given the absence of existing literature on this specific compound, this document serves as a predictive and methodological whitepaper. It outlines a robust strategy employing a suite of spectroscopic and chromatographic techniques to ensure unambiguous structural elucidation and purity assessment. The protocols are designed to be self-validating, providing researchers and drug development professionals with a complete workflow from synthesis to final characterization.
Introduction and Rationale
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[3] The 6-fluoropyridine substructure is present in numerous biologically active compounds. Similarly, the oxane ring is a prevalent motif in natural products and synthetic drugs, frequently used to modulate solubility and ADME properties.[4] The target molecule, 4-(6-Fluoropyridin-2-yl)oxan-4-ol, combines these features with a tertiary alcohol, creating a unique three-dimensional structure with potential for novel biological interactions.
The objective of this guide is to detail a complete analytical workflow to unequivocally confirm the identity, structure, and purity of this novel compound. This involves a logical progression from a proposed synthesis to multi-technique spectroscopic analysis and final purity verification.
Proposed Synthesis
A chemically sound and efficient method for the synthesis of 4-(6-Fluoropyridin-2-yl)oxan-4-ol is the nucleophilic addition of a Grignard reagent to a ketone.[5][6] This approach involves the reaction of 2-bromo-6-fluoropyridine with magnesium to form the corresponding Grignard reagent, which is then reacted in situ with oxan-4-one (tetrahydro-4H-pyran-4-one).
Caption: Proposed Grignard reaction synthesis pathway.
Experimental Protocol: Synthesis
-
Grignard Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-bromo-6-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture at room temperature until the magnesium is consumed.
-
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of oxan-4-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Structural Elucidation: A Spectroscopic Approach
A multi-faceted spectroscopic strategy is essential for the unambiguous assignment of the molecular structure.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. A full suite of 1D and 2D experiments is required for complete assignment.[7]
Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[8] Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra, followed by 2D experiments (COSY, HSQC, HMBC).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Pyridine Protons (3H): Expect three signals in the aromatic region (~δ 7.0-8.0 ppm). The proton between the two heteroatoms (H4) will likely be a triplet. The other two protons (H3, H5) will be doublets or doublet of doublets, with coupling to each other and to the fluorine atom.
-
Oxane Protons (8H): These will appear as complex multiplets in the aliphatic region. The axial and equatorial protons adjacent to the oxygen will be the most downfield (~δ 3.6-4.0 ppm). The protons adjacent to the quaternary carbon will be further upfield (~δ 1.8-2.2 ppm).[9][10]
-
Hydroxyl Proton (1H): A broad singlet (~δ 2.5-4.5 ppm, concentration-dependent) that is exchangeable with D₂O. Due to the tertiary nature of the alcohol, there will be no splitting with adjacent C-H protons.[11]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
Pyridine Carbons (5C): Signals will appear in the aromatic region (~δ 110-165 ppm). The carbon bearing the fluorine (C6) will show a large one-bond ¹J(C-F) coupling constant and appear as a doublet. The carbon attached to the oxane ring (C2) will also be distinct.[12][13][14]
-
Oxane Carbons (5C): Four signals are expected for the oxane ring. The two carbons adjacent to the ring oxygen (C2', C6') will be in the ~δ 60-70 ppm range. The two carbons meta to the oxygen (C3', C5') will be further upfield. The quaternary carbon bearing the hydroxyl and pyridine groups (C4') will be a singlet around ~δ 70-80 ppm.[15][16]
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
-
Fluorine Signal (1F): A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on a pyridine ring.[17][18][19] It may appear as a triplet or doublet of doublets due to coupling with the H5 and H3 protons of the pyridine ring.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is ideal for this polar molecule.
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze via ESI-MS in positive ion mode.
Predicted Mass Spectrum (ESI+):
-
Molecular Formula: C₁₀H₁₂FNO₂
-
Exact Mass: 197.0852
-
[M+H]⁺ Ion: Expect a prominent peak at m/z 198.0930.
-
Key Fragments: Common fragmentation pathways for tertiary alcohols include dehydration.[20][21] Expect a significant fragment corresponding to the loss of water ([M+H - H₂O]⁺) at m/z 180.0825. Alpha-cleavage of the oxane ring is also plausible, leading to characteristic fragments.[22][23][24]
Infrared (IR) Spectroscopy
Rationale: FTIR is a rapid and effective method for identifying key functional groups present in the molecule.
Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Predicted IR Spectrum (ATR):
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3500-3200 cm⁻¹.[25][26]
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).
-
C=C and C=N Stretch (Pyridine): Medium to strong absorptions in the 1600-1450 cm⁻¹ region.[27]
-
C-O Stretch (Alcohol and Ether): Strong, characteristic bands in the fingerprint region, typically between 1250-1050 cm⁻¹. The tertiary alcohol C-O stretch is expected around 1210-1100 cm⁻¹, while the C-O-C ether stretch will also appear in this range.[25][28]
-
C-F Stretch: A strong, sharp band typically found between 1250-1000 cm⁻¹, which may overlap with C-O stretches.[29]
Physicochemical Characterization
Rationale: Determining the physical properties of a new compound is crucial for assessing its purity and suitability for further applications.[30][31]
| Property | Method | Protocol | Expected Outcome |
| Purity | Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Detection: UV at 254 nm.[32][33][34] | A single major peak with >95% purity by area. |
| Melting Point | Capillary Melting Point Apparatus | Place a small amount of the dried, crystalline solid into a capillary tube. Heat at a controlled rate (e.g., 2 °C/min) and record the range from the first sign of melting to complete liquefaction. | A sharp, defined melting range (e.g., within 2 °C), indicative of high purity. |
| Solubility | Visual Assessment | Add ~1 mg of the compound to 1 mL of various solvents (e.g., water, methanol, ethanol, DMSO, DCM, ethyl acetate) and observe for dissolution at room temperature.[1] | Expected to be soluble in polar organic solvents like methanol, DMSO, and DCM, with lower solubility in nonpolar solvents and water. |
Conclusion
The comprehensive characterization of a novel molecule such as 4-(6-Fluoropyridin-2-yl)oxan-4-ol requires a systematic and orthogonal analytical approach. The combination of a plausible synthesis followed by detailed spectroscopic analysis (NMR, MS, IR) and physicochemical evaluation (HPLC, MP) as outlined in this guide provides a robust framework for its unequivocal identification. This rigorous workflow ensures the generation of a high-quality data package, which is the foundational requirement for any further investigation into the compound's potential applications in research and development.
References
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009). PubMed. Available at: [Link]
-
Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules. (2000). PubMed. Available at: [Link]
-
Physicochemical Characterization. Creative Biolabs. Available at: [Link]
-
Malik, P. & Kamble, S. (2014). physicochemical property of drug molecules with respect to drug actions. JBINO. Available at: [Link]
-
Physical and Chemical Properties of Drugs and Calculations. Creative Bioarray. Available at: [Link]
-
Physicochemical properties. (2025). Medicinal Chemistry - Fiveable. Available at: [Link]
-
Msc alcohols, phenols, ethers. (n.d.). Slideshare. Available at: [Link]
-
Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. (1969). ACS Publications. Available at: [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1973). ACS Publications. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Available at: [Link]
-
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. (2003). ACS Publications. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). Loughborough University Research Repository. Available at: [Link]
-
3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2012). PMC. Available at: [Link]
-
Grignard reaction. Wikipedia. Available at: [Link]
-
HPLC Method Development. (2012). Phenomenex. Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
NMR Technique for Analysis of Samples from Alcohol Flooding Tests. (1970). OnePetro. Available at: [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]
-
Method Development HPLC. Interchim. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). ACE. Available at: [Link]
-
Alcohols—The Rest of the Story. (2020). Spectroscopy Online. Available at: [Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups. (2023). OpenStax. Available at: [Link]
-
Mass Spectrometry of Alcohols. (2025). Chemistry Steps. Available at: [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). IIT Kharagpur. Available at: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
1H | THF-d8 | NMR Chemical Shifts. NMRS.io. Available at: [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020). ResearchGate. Available at: [Link]
-
The Grignard Reaction Mechanism. (2025). Chemistry Steps. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Available at: [Link]
-
Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. (2019). Reddit. Available at: [Link]
-
The Grignard Reagents. (2009). ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Letters in Applied NanoBioScience. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. Available at: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source. (2022). Semantic Scholar. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science Publisher. Available at: [Link]
-
FTIR spectra of the aluminum hydroxide fluoride samples after stepwise... (n.d.). ResearchGate. Available at: [Link]
-
Comparison between Mid-Infrared (ATR-FTIR) Spectroscopy and Official Analysis Methods for Determination of the Concentrations of Alcohol, SO2, and Total Acids in Wine. (2019). MDPI. Available at: [Link]
-
IRUG. Infrared & Raman Users Group. Available at: [Link]
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). PMC. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. fiveable.me [fiveable.me]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 1H NMR spectrum [chemicalbook.com]
- 10. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. spectrabase.com [spectrabase.com]
- 18. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 19. spectrabase.com [spectrabase.com]
- 20. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 21. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 22. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. azooptics.com [azooptics.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. bfh.ch [bfh.ch]
- 30. Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jbino.com [jbino.com]
- 32. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. aapco.org [aapco.org]
- 34. Developing HPLC Methods [sigmaaldrich.com]
